N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine
Description
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine is a hybrid molecule comprising a thiazole core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at the 2- and 5-positions, respectively. The thiazole ring is further functionalized with a glycine residue via a carbonyl linker.
Properties
IUPAC Name |
2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-9(10(17)12-6-8(15)16)18-11(13-7)14-4-2-3-5-14/h2-5H,6H2,1H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFRPADLXHLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Melting Points : Brominated thiazole derivatives (e.g., ) exhibit high melting points (>300°C), attributed to strong intermolecular halogen bonding. The target compound, lacking bromine, likely has a lower melting point .
- Solubility : Glycine moieties enhance aqueous solubility, but hydrophobic substituents (e.g., 4-methyl or bromine) may reduce it. The pyrazole-based compound () has a predicted density of 1.43 g/cm³, suggesting moderate solubility in polar solvents .
- Acidity : The target compound’s glycine group (pKa ~2.3 for α-carboxyl) may confer pH-dependent solubility, similar to other glycine conjugates .
Key Research Findings
- Structural Studies : X-ray diffraction of related thiazole derivatives () confirms flat geometries, critical for interaction with biological targets .
- Synthetic Yields : Carbodiimide-mediated couplings (e.g., in ) achieve moderate yields (~42–69%), suggesting room for optimization in glycine conjugation .
- Thermal Stability : High melting points of brominated compounds () indicate robustness under physiological conditions .
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